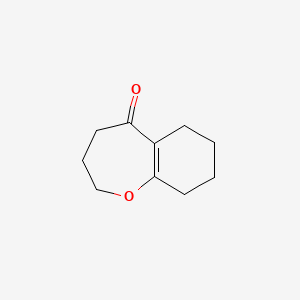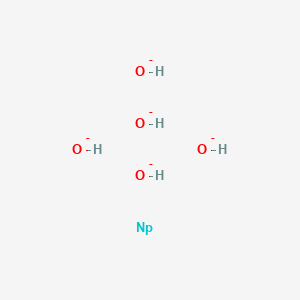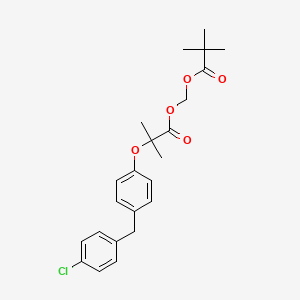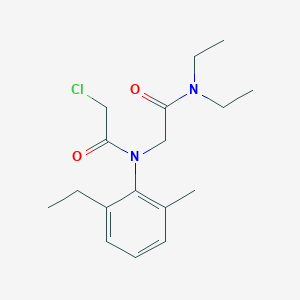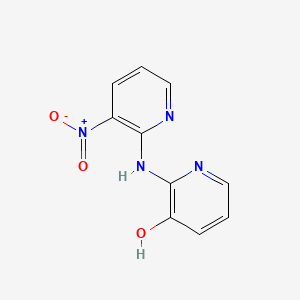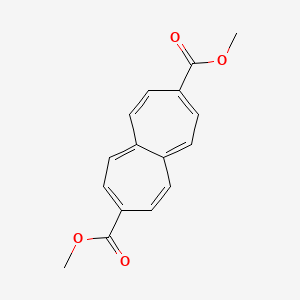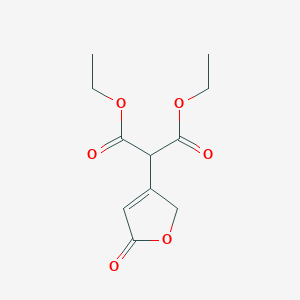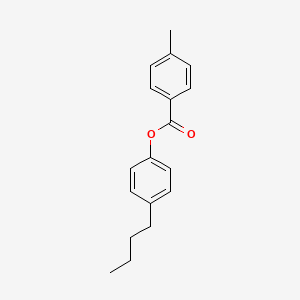
4-Butylphenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 4-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a butyl group and a methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-butylphenol and 4-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Butylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Butylphenylmethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring’s substituents can influence the compound’s reactivity and interaction with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: An ester with a similar structure but without the butyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a butyl group.
Butyl benzoate: Similar but lacks the methyl group on the benzene ring.
Uniqueness: 4-Butylphenyl 4-methylbenzoate is unique due to the presence of both butyl and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
52709-88-3 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(4-butylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-3-4-5-15-8-12-17(13-9-15)20-18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
GSRYYYQXHBANQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


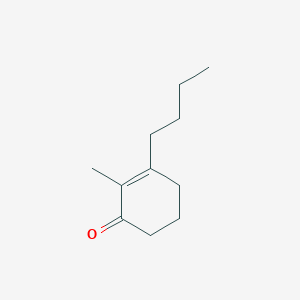
![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
